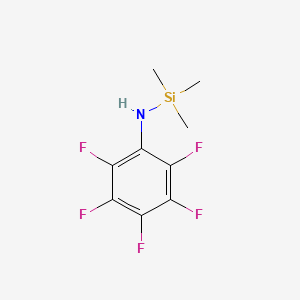

Silanamine, 1,1,1-trimethyl-N-(pentafluorophenyl)-

Description

Silanamine, 1,1,1-trimethyl-N-(pentafluorophenyl)- is a fluorinated organosilicon compound characterized by a central silicon atom bonded to three methyl groups and a pentafluorophenylamine substituent. The pentafluorophenyl group introduces electron-withdrawing properties, likely enhancing thermal stability and reactivity compared to non-fluorinated analogs.

Properties

CAS No. |

22529-97-1 |

|---|---|

Molecular Formula |

C9H10F5NSi |

Molecular Weight |

255.26 g/mol |

IUPAC Name |

2,3,4,5,6-pentafluoro-N-trimethylsilylaniline |

InChI |

InChI=1S/C9H10F5NSi/c1-16(2,3)15-9-7(13)5(11)4(10)6(12)8(9)14/h15H,1-3H3 |

InChI Key |

KWEFNENVOXDWHP-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)NC1=C(C(=C(C(=C1F)F)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, 1,1,1-trimethyl-N-(pentafluorophenyl)- typically involves the reaction of trimethylsilylamine with pentafluorobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Silanamine, 1,1,1-trimethyl-N-(pentafluorophenyl)- can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the pentafluorophenyl group can be replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form silanols or reduction to form silanes.

Hydrolysis: The compound can be hydrolyzed in the presence of water to form silanols and other by-products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.

Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride.

Hydrolysis: Typically carried out under acidic or basic conditions.

Major Products:

Substitution Reactions: Products vary depending on the nucleophile used.

Oxidation: Silanols.

Reduction: Silanes.

Hydrolysis: Silanols and other silicon-containing by-products.

Scientific Research Applications

Silanamine, 1,1,1-trimethyl-N-(pentafluorophenyl)- has several applications in scientific research:

Materials Science: Used in the development of advanced materials with unique properties, such as hydrophobic coatings or high-performance polymers.

Organic Synthesis: Serves as a building block for the synthesis of more complex organosilicon compounds.

Biology and Medicine:

Industry: Utilized in the production of specialty chemicals and as a precursor for other silicon-based materials.

Mechanism of Action

The mechanism by which Silanamine, 1,1,1-trimethyl-N-(pentafluorophenyl)- exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing nature of the pentafluorophenyl group, which can stabilize reaction intermediates and facilitate various transformations. The molecular targets and pathways involved vary based on the context of its use, such as catalysis or material modification.

Comparison with Similar Compounds

Hexamethyldisilazane (HMDS)

Silanamine, 1,1,1-Trimethyl-N-(Phenylmethyl)-

Silanamine, 1,1,1-Trimethyl-N-(Triphenylphosphoranylidene)-

Hydrolysis Products with Silica

- Chemical Name : Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, hydrolysis products with silica .

- CAS No.: 68909-20-6 .

- Properties :

Structural and Functional Analysis

Substituent Effects

Toxicity and Regulatory Status

Biological Activity

Silanamine, 1,1,1-trimethyl-N-(pentafluorophenyl)- (CAS Number: 22529-97-1) is a compound of interest in various scientific fields due to its unique chemical structure and potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

- Molecular Formula : C₁₃H₁₄F₅N

- Molecular Weight : 295.25 g/mol

- Synonyms :

- Silanamine, 1,1,1-trimethyl-N-(pentafluorophenyl)-

- Pentafluorophenyl(trimethylsilyl)amine

Biological Activity Overview

Silanamines are known to exhibit a range of biological activities. The specific compound has been studied for its potential effects on cellular functions and interactions with biological systems.

The biological activity of silanamine compounds often involves:

- Enzyme Inhibition : Silanamines can interact with enzymes and inhibit their activity, which may affect metabolic pathways.

- Cellular Interaction : These compounds may bind to cellular receptors or proteins, influencing signal transduction pathways.

Toxicological Studies

Recent studies have focused on the acute inhalation toxicity of silanamines. A notable study reported an LC50 value of 0.5 mg/L (500 mg/m³) in rats, indicating significant respiratory distress and mortality at high concentrations . Histopathological findings included:

- Acute diffuse foreign body bronchitis

- Bronchiolitis and alveolitis

Table 1: Acute Inhalation Toxicity Data

| Study Reference | Species | LC50 (mg/L) | Observed Effects |

|---|---|---|---|

| Anonymous 2022 | Rat | 0.5 | Respiratory distress, mortality |

| Anonymous 1982 | Rat | Not calculated | Bronchitis observed |

| Anonymous 1996 | Rat | Not calculated | Alveolar emphysema |

Case Studies

Case studies have highlighted the implications of silanamine exposure in occupational settings. For instance, a comprehensive risk assessment was conducted to evaluate the inhalation risks associated with silanamine in industrial environments .

Findings from Case Studies:

- Respiratory Health Risks : Workers exposed to silanamine showed increased incidence of respiratory ailments.

- Regulatory Recommendations : The study prompted recommendations for exposure limits and safety measures in workplaces handling silanamines.

Research Findings

Several research articles have documented the interactions of silanamines with biological systems. For example:

- A study indicated that silanamines could potentially disrupt cellular membranes due to their hydrophobic properties, leading to cytotoxic effects.

- Another investigation explored the role of silanamines as potential inhibitors in specific metabolic pathways, suggesting their utility in therapeutic applications .

Q & A

Q. What are the standard synthetic protocols for preparing Silanamine, 1,1,1-trimethyl-N-(pentafluorophenyl)-, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution between pentafluorophenylamine and chlorotrimethylsilane under inert conditions (e.g., nitrogen atmosphere). A modified procedure from imine synthesis (as in ) suggests using aldehydes and silanamine precursors, but yields may vary (e.g., 27% in a related reaction). Optimization strategies include:

- Temperature control : Maintaining sub-0°C conditions to minimize side reactions.

- Catalyst screening : Testing Lewis acids (e.g., InCl₃) or bases (e.g., NaHMDS, referenced in ) to enhance reactivity.

- Solvent selection : Using anhydrous THF or toluene to avoid hydrolysis.

Characterize intermediates via HRMS (e.g., ESIpos as in ) to track reaction progress .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Toxicity : Acute oral LD₅₀ in rodents is 850 mg/kg (). Use gloves, fume hoods, and avoid skin contact.

- Flammability : Flash point ~14°C (57.2°F; ). Store at 2–8°C in moisture-resistant containers ().

- Waste disposal : Hydrolysis generates toxic siloxanes; segregate waste and use professional disposal services () .

Q. How is Silanamine, 1,1,1-trimethyl-N-(pentafluorophenyl)-, characterized structurally and spectroscopically?

Methodological Answer:

- HRMS : Confirm molecular ion peaks (e.g., [M+Na]⁺ in ) with high-resolution mass spectrometry.

- NMR : ¹⁹F NMR to resolve pentafluorophenyl signals (δ ~-140 to -160 ppm for para-F).

- IR : Si–N stretching vibrations near 800–900 cm⁻¹. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can Silanamine derivatives be applied in enantioselective catalysis or peptide homologation?

Methodological Answer: Silyl imines (e.g., ) serve as electrophiles in asymmetric Mannich reactions. For peptide homologation:

Q. How can researchers resolve contradictions in spectral data or unexpected reaction outcomes?

Methodological Answer:

- HRMS calibration : Verify instrument accuracy with internal standards (e.g., ’s HRMS discrepancy of 0.00016 Da).

- Side-product analysis : Use GC-MS or LC-MS to identify hydrolyzed byproducts (e.g., siloxanes from moisture exposure; ).

- Computational modeling : DFT calculations to predict NMR shifts or reaction pathways, aligning with experimental data .

Q. What environmental and regulatory considerations apply to this compound?

Methodological Answer:

- Regulatory compliance : Canada’s 2022 screening assessment () classifies hydrolysis products as UVCBs (Unknown or Variable Composition Substances). Document disposal methods to meet EPA/NIST guidelines.

- Ecotoxicity : Assess persistence using OECD 301 biodegradation tests, given fluorine’s environmental stability .

Q. How does the pentafluorophenyl group influence reactivity compared to non-fluorinated analogs?

Methodological Answer:

- Electron-withdrawing effects : Fluorine enhances electrophilicity at the silicon center, facilitating nucleophilic attacks (e.g., in silylation reactions).

- Steric effects : Compare reaction rates with phenyl or methyl-substituted silanamines () to quantify steric contributions.

- Spectroscopic differentiation : Use ¹⁹F NMR to monitor electronic environments versus ¹H NMR in non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.